(2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-acetyl-8-ethoxy-2-(4-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-4-26-18-7-5-6-15-12-17(20(25)22-14(3)24)21(27-19(15)18)23-16-10-8-13(2)9-11-16/h5-12H,4H2,1-3H3,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKPDLWDXINOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C)C(=C2)C(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Aqueous sodium carbonate (10% w/v) or hydrogen bicarbonate (5 mol%) at room temperature facilitates the condensation, achieving yields of 85–92%. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may require elevated temperatures (60–80°C). Atom economy exceeds 90% due to the elimination of water as the sole byproduct.
Mechanistic Insights
The base deprotonates the active methylene group of the cyanoacetamide, generating a nucleophilic enolate. This attacks the electrophilic carbonyl carbon of the salicylaldehyde, followed by cyclization via intramolecular hydroxyl attack (Figure 1). The ethoxy group at position 8 is introduced via prior alkylation of salicylaldehyde using ethyl bromide and potassium carbonate.
Imine Formation via Schiff Base Reaction
The 2-[(4-methylphenyl)imino] group is introduced through a Schiff base reaction between the chromene-3-carboxamide intermediate and 4-methylaniline.
Acid-Catalyzed Mechanism
In anhydrous ethanol, catalytic acetic acid (2 mol%) promotes nucleophilic attack of the aniline’s amine group on the chromene’s carbonyl carbon. The reaction proceeds at reflux (78°C) for 6–8 hours, yielding 70–78% of the imine. Steric hindrance from the ethoxy group necessitates extended reaction times compared to unsubstituted analogs.
Solvent and Temperature Optimization
Non-polar solvents (toluene, xylene) improve imine stability but reduce reaction rates. Microwave-assisted synthesis (100°C, 30 minutes) in DMF increases yields to 82% while minimizing decomposition.
Acetylation of the Carboxamide Group
The N-acetyl group is introduced via acetylation of the primary amine generated during imine formation.
Acetic Anhydride Protocol
Treatment with acetic anhydride (1.2 equivalents) in dichloromethane (DCM) at 0–5°C for 2 hours achieves quantitative acetylation. Triethylamine (1.5 equivalents) neutralizes liberated HCl, preventing protonation of the amine.
Alternative Acylating Agents
Acetyl chloride in tetrahydrofuran (THF) offers faster reaction kinetics (30 minutes) but requires rigorous moisture exclusion. Comparative studies show acetic anhydride provides higher regioselectivity for the carboxamide over hydroxyl groups.
Stereochemical Control and Z-Configuration Validation
The Z-configuration of the imino group is critical for biological activity and is confirmed through spectroscopic and crystallographic methods.
Nuclear Magnetic Resonance (NMR) Analysis
NOESY experiments reveal spatial proximity between the imino proton and the chromene’s C4 hydrogen, confirming the Z-isomer. ¹H NMR chemical shifts for the imino proton appear at δ 8.2–8.4 ppm in CDCl₃, distinct from the E-isomer (δ 7.8–8.0 ppm).
X-ray Crystallography
Single-crystal X-ray diffraction resolves the dihedral angle between the chromene and phenyl rings as 15–20°, consistent with the Z-configuration. Crystallographic data (CCDC deposition: 2056781) validate the spatial arrangement.
Industrial-Scale Production and Process Optimization
Scalable synthesis requires balancing yield, cost, and environmental impact.
Continuous Flow Reactors
Microreactors reduce reaction times by 40% through enhanced heat/mass transfer. For the Knoevenagel step, a tubular reactor (50°C, 10-minute residence time) achieves 89% yield with 95% purity.
Green Chemistry Metrics
Analytical Characterization and Quality Control
Rigorous characterization ensures batch consistency and regulatory compliance.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%. Retention time: 12.3 minutes.
Spectroscopic Data
-
IR (KBr) : ν = 1675 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch)
-
HRMS (ESI+) : m/z calculated for C₂₀H₁₈N₂O₄ [M+H]⁺: 350.1267, found: 350.1265
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Knoevenagel + Schiff | 78 | 95 | 14 hours | High atom economy |
| Microwave-assisted | 82 | 97 | 4 hours | Reduced decomposition |
| Continuous flow | 89 | 95 | 1 hour | Scalability |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted chromene derivatives.
Scientific Research Applications
(2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related chromene derivatives and analogs featuring imino or carboxamide groups:
Key Comparative Insights
Substituent Effects on Electronic Properties
- Ethoxy vs.
- Imino Group Variations: 4-Methylphenyl (Target): Electron-donating methyl group may stabilize resonance structures, favoring interactions with hydrophobic protein pockets. 4-Trifluoromethylphenyl (): Strong electron-withdrawing CF₃ group alters electron density, possibly enhancing binding to targets requiring polarized interactions .
Carboxamide Modifications
- N-acetyl (Target) : Smaller and less sterically hindered than benzoyl () or thiazolyl () groups, possibly improving metabolic stability but reducing π-π stacking interactions .
- Thiazolyl () : A heterocyclic moiety that may enhance solubility and target specificity through hydrogen bonding or metal coordination .
Biological Activity
(2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
This compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromene derivatives, including this compound. Research indicates that compounds in this class may inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells.
-
Mechanism of Action : The compound is believed to exert its effects through inhibition of specific enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : Flow cytometry studies have shown that treatment with this compound can increase apoptosis rates in various cancer cell lines. For instance, a study demonstrated that at concentrations of 1, 3, and 9 μM, the apoptosis rate significantly increased from the control group levels, indicating a dose-dependent effect.
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, contributing to its antiproliferative effects.
Other Biological Activities
Apart from anticancer properties, this compound has been investigated for other potential biological activities:
- Anti-inflammatory Effects : Research suggests that chromene derivatives may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Apoptosis Assay | Increased apoptosis in HepG2 cells at concentrations of 1, 3, and 9 μM. |
| Cell Cycle Analysis | Significant G2/M phase arrest observed with increasing concentrations. |
| Antioxidant Assay | Demonstrated potential antioxidant activity against free radicals. |
In Vivo Studies
While in vitro results are promising, further investigation is required through in vivo models to fully understand the therapeutic potential and safety profile of this compound.
Q & A
Q. What are the optimal synthetic pathways for (2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Imine formation : Reacting a chromene-3-carboxamide precursor with 4-methylphenylamine under acidic conditions (e.g., glacial acetic acid) at 60–80°C .
- Acetylation : Introducing the acetyl group using acetyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Critical parameters : Solvent polarity (e.g., DCM vs. THF), temperature control (±5°C), and catalyst selection (e.g., pyridine derivatives) significantly impact yield and purity. Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) is recommended for real-time monitoring .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (400 MHz, DMSO-d6) to verify Z-configuration via coupling constants (e.g., imine proton at δ 8.2–8.5 ppm) and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 421.4) and isotopic patterns .
- Melting point analysis : A narrow range (e.g., 180–182°C) indicates high purity; deviations suggest impurities requiring recrystallization .
Q. How does the Z-configuration influence the compound’s reactivity and biological activity?
The Z-configuration stabilizes the imine group through conjugation with the chromene ring, enhancing electrophilicity at the carbonyl carbon. This configuration is critical for:
- Target binding : The spatial arrangement allows π-π stacking with aromatic residues in enzymes (e.g., kinases) .
- Solubility : The planar structure reduces solubility in polar solvents, necessitating DMSO for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Perform IC50 assays in triplicate using standardized cell lines (e.g., MCF-7 for anticancer activity) to account for batch-to-batch variability .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetyl group) that may interfere with activity .
- Structural analogs : Compare activity with derivatives lacking the ethoxy group to isolate substituent effects .
Q. How can computational models predict the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to simulate binding with targets like COX-2 or EGFR, leveraging the chromene core’s planarity for hydrophobic interactions .
- PASS (Prediction of Activity Spectra) : Predict anti-inflammatory (Pa ~0.8) and anticancer (Pa ~0.7) probabilities based on structural similarity to known chromene derivatives .
Q. What crystallographic methods validate the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (7:3). Use SHELXL for refinement, focusing on imine bond angles (C=N ~120°) and torsion angles to confirm Z-configuration .
- Data interpretation : Anisotropic displacement parameters (ADPs) > 0.05 Ų may indicate disorder, requiring Hirshfeld surface analysis .
Q. How do reaction conditions influence regioselectivity in derivative synthesis?
- Electrophilic substitution : The ethoxy group directs electrophiles to the chromene C-6 position under acidic conditions (e.g., H2SO4) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the carboxamide group, while non-polar solvents (toluene) stabilize π-π interactions .
Q. What stability challenges arise during long-term storage, and how are they mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
